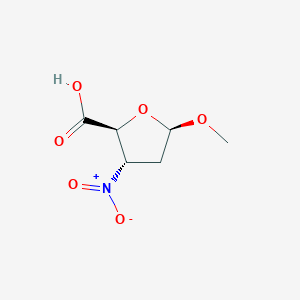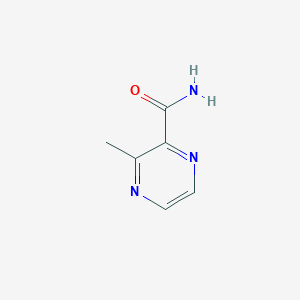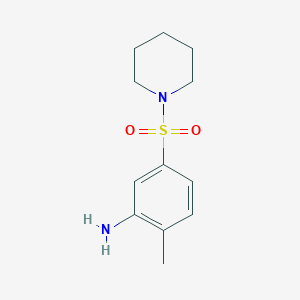
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C5H6BrClN2O2. It is a white crystalline solid with a slight bromine and chlorine odor. This compound is known for its strong oxidizing properties and is commonly used as a disinfectant and biocide in various applications, including water treatment and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is typically synthesized through a two-step halogenation process. The starting material, 5,5-dimethylhydantoin, undergoes bromination followed by chlorination. The reaction conditions involve the use of bromine and chlorine as halogenating agents, and the reactions are carried out in an aqueous medium .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The compound is produced in reactors where precise control of temperature, pH, and halogen concentrations is maintained to ensure high yield and purity. The final product is then purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing hypobromous acid and hypochlorous acid upon reaction with water.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water is the primary reagent, and the reaction occurs under ambient conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically requiring basic or neutral conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves the release of hypobromous acid and hypochlorous acid upon contact with water. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death. The compound targets microbial enzymes and proteins, causing oxidative damage and inhibiting essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.
1-Bromo-3-chloro-5,5-dimethylhydantoin: Another closely related compound with similar disinfectant properties.
Uniqueness: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is unique due to its dual halogenation, providing both bromine and chlorine functionalities. This dual action enhances its oxidizing and disinfectant properties, making it more effective in various applications compared to compounds with only one type of halogen .
Eigenschaften
IUPAC Name |
5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYTFIBAYVANP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620982 |
Source


|
| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107846-11-7 |
Source


|
| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)




![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)


